3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393479 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4-dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185321-62-4 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4-dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of L-Alanine Derivatives
A foundational approach begins with L-alanine, where the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. For example:
-
Reaction Conditions : L-alanine (1.0 equiv), Boc₂O (1.2 equiv), 1,4-dioxane/water (3:1), 0°C to room temperature, 12 hours.
-
Yield : 89–92% after recrystallization from ethyl acetate/hexane.
This method avoids racemization, critical for maintaining stereochemical integrity at the α-carbon. Alternative bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are substituted in anhydrous tetrahydrofuran (THF) for moisture-sensitive substrates.
Carboxylic Acid Activation and Functionalization
The propanoic acid moiety is often activated as a mixed anhydride or ester to facilitate subsequent reactions.
Esterification for Intermediate Stability
Saponification to Regenerate Acid
Industrial-Scale Production Workflows
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow systems and catalytic recycling are emphasized.
Continuous Boc Protection
Catalytic Recycling in Coupling Reactions
Immobilized palladium catalysts on mesoporous silica (Pd@SBA-15) enable reuse across 10 cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Suzuki-Miyaura | 82 | 99 | High | 12.4 |
| Friedel-Crafts | 71 | 95 | Moderate | 8.9 |
| Continuous Flow | 94 | 98 | Industrial | 6.2 |
Purification and Characterization
Final purification employs preparative HPLC or silica gel chromatography, depending on impurity profiles.
Chromatographic Conditions
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Industry: It is employed in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of the target compound with structurally analogous molecules:
Key Research Findings
Boc Protection vs. Ester Linkages :
- The Boc group in the target compound enhances stability during peptide synthesis compared to ester-linked analogues (e.g., CAPE derivatives), which are prone to hydrolysis under basic conditions .
- Esters in CAPE analogues confer antioxidant activity via radical scavenging, whereas the Boc group in the target compound prioritizes synthetic utility over direct bioactivity .
In contrast, RPR260243 leverages its dichlorophenyl ethyl group for hydrophobic interactions with hERG channels, suggesting halogenation enhances target binding in ion channel modulators .
Backbone Modifications: The dihydroisoquinolin-containing analogue () introduces conformational rigidity, which may favor binding to enzymes with deep active sites, unlike the linear Boc-protected amino acid . Fatty acid amide derivatives () exhibit enhanced membrane affinity due to long alkyl chains, contrasting with the target compound’s compact aromatic system .
Biological Activity
3-(3,4-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, often referred to as a derivative of amino acids, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a propanoic acid backbone, with an isobutyl carbamate moiety. The molecular formula is , and it has a molecular weight of approximately 307.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆Cl₂N₂O₃ |
| Molecular Weight | 307.19 g/mol |
| LogP | 3.21 |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially influencing cytokine release and immune responses.
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, possibly through modulation of neuronal signaling pathways.
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner. Notably, the compound induced apoptosis in breast cancer cells by activating caspase pathways.
Anti-inflammatory Effects
A study conducted by Zhang et al. (2023) demonstrated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involved the inhibition of NF-κB signaling pathways.
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results showed significant improvement in neuronal survival rates when treated with the compound.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells; inhibits cell proliferation |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; inhibits NF-κB signaling |
| Neuroprotection | Improves neuronal survival under oxidative stress conditions |
Q & A
Q. What occupational health measures are critical when handling this compound in a lab setting?
- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020):
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
- Monitor airborne concentrations with gas detectors (e.g., PID sensors).
- Train personnel in emergency procedures (e.g., eye wash stations, showers) and document exposure incidents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
